A Technical Guide to the Spectroscopic Characterization of 3-methoxy-4-(5-phenoxypentoxy)aniline
A Technical Guide to the Spectroscopic Characterization of 3-methoxy-4-(5-phenoxypentoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and prediction of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the novel compound 3-methoxy-4-(5-phenoxypentoxy)aniline. In the absence of published experimental spectra for this specific molecule, this document serves as an in-depth predictive guide, grounded in fundamental spectroscopic principles and data from analogous chemical structures. Our approach is to deconstruct the molecule into its constituent functional groups, predict their individual spectroscopic signatures, and then synthesize this information to construct a comprehensive and reliable set of reference data for researchers working with this or structurally related compounds.
Molecular Structure and Functional Group Analysis
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure. 3-methoxy-4-(5-phenoxypentoxy)aniline is a multi-functional molecule comprising a substituted aniline core, a flexible pentoxy linker, and a terminal phenoxy group. Understanding these components is key to interpreting the complex spectral data.
The key structural features are:
-
1,2,4-Trisubstituted Aniline Ring: This is the core of the molecule, with three substituents: a primary amine (-NH₂), a methoxy group (-OCH₃), and a long-chain ether group. The electronic nature of these groups (both electron-donating) will significantly influence the chemical shifts of the aromatic protons and carbons.
-
Primary Aromatic Amine (-NH₂): This group is characterized by specific N-H stretching and bending vibrations in the IR spectrum and a typically broad, exchangeable signal in the ¹H NMR spectrum.
-
Aryl Alkyl Ether Linkages: The molecule contains two distinct ether linkages: the methoxy group attached to the aniline ring and the phenoxy group at the terminus of the pentoxy chain. These will exhibit characteristic C-O stretching frequencies in the IR spectrum and influence the chemical shifts of adjacent protons and carbons in the NMR spectra.
-
Aliphatic Pentoxy Chain (-(CH₂)₅-): This flexible five-carbon chain provides distinct signals in the aliphatic region of the NMR spectra, with predictable splitting patterns based on proton-proton coupling.
-
Terminal Phenyl Group: The unsubstituted phenyl ring at the end of the pentoxy chain will show a characteristic set of signals in the aromatic region of the NMR spectra.
Below is a diagram of the molecular structure with atoms numbered for clarity in the subsequent spectral assignments.
Caption: Molecular structure of 3-methoxy-4-(5-phenoxypentoxy)aniline.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is arguably the most informative spectroscopic technique for structure elucidation. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Interpretation of Predicted ¹H NMR Spectrum
-
Aromatic Protons (Aniline Ring, 6.5-7.0 ppm): The aniline ring has three protons. The amine (-NH₂) and the two alkoxy groups (-OCH₃, -OR) are electron-donating groups, which shield the aromatic protons, shifting them upfield relative to benzene (7.36 ppm)[1]. The proton on C6 will likely appear as a doublet, coupled to the proton on C5. The proton on C5 will appear as a doublet of doublets, coupled to the protons on C4 and C6. The proton on C4 will appear as a doublet, coupled to the proton on C5.
-
Aromatic Protons (Phenoxy Ring, 6.8-7.4 ppm): The terminal phenyl group will show three distinct signals. The protons ortho to the ether linkage (C18-H, C22-H) will be the most shielded, appearing as a triplet (or doublet of doublets). The para proton (C20-H) will be a triplet, and the meta protons (C19-H, C21-H) will appear as a triplet, typically the most downfield of the phenoxy group protons[2][3].
-
Amine Protons (-NH₂, ~3.5-4.5 ppm): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates[4]. Its identity can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear[4].
-
Aliphatic and Methoxy Protons (1.5-4.1 ppm):
-
The two -O-CH₂- groups (C11-H₂ and C15-H₂) are in different chemical environments. The protons on C11, being attached to the electron-rich aniline ring system, will be slightly more shielded than the protons on C15, which are adjacent to the simple phenoxy group. Both are expected to appear as triplets, coupled to their adjacent methylene groups[5].
-
The methoxy protons (C9-H₃) will appear as a sharp singlet around 3.8 ppm[6].
-
The remaining three methylene groups of the pentoxy chain (C12-H₂, C13-H₂, C14-H₂) will appear as complex multiplets in the more upfield aliphatic region (1.5-2.0 ppm).
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic-H (Aniline) | 6.5 - 7.0 | m | 3H |
| Aromatic-H (Phenoxy) | 6.8 - 7.4 | m | 5H |
| -NH₂ | 3.5 - 4.5 | br s | 2H |
| O-CH₂ (C11) | 3.9 - 4.1 | t | 2H |
| O-CH₂ (C15) | 3.9 - 4.1 | t | 2H |
| -OCH₃ (C9) | ~3.8 | s | 3H |
| -CH₂- (C12, C14) | 1.8 - 2.0 | m | 4H |
| -CH₂- (C13) | 1.5 - 1.7 | m | 2H |
s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet
Caption: Predicted ¹H-¹H COSY correlations.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. As is standard, the predicted spectrum is proton-decoupled, meaning each unique carbon atom will appear as a singlet.
Interpretation of Predicted ¹³C NMR Spectrum
-
Aromatic Carbons (110-160 ppm): The spectrum will contain 12 signals in the aromatic region, corresponding to the 12 unique aromatic carbons. The carbons bearing oxygen substituents (C2, C3, C17) will be the most downfield due to the deshielding effect of the electronegative oxygen atom[7]. The carbon attached to the nitrogen (C1) will also be downfield. The remaining aromatic carbons will appear between 110 and 130 ppm. The presence of 12 distinct signals would confirm the lack of symmetry in the substituted aniline and phenoxy rings[8].
-
Aliphatic and Methoxy Carbons (20-70 ppm):
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aromatic C-O/C-N) | 140 - 160 |
| C=C (Aromatic) | 110 - 135 |
| -O-CH₂- (C11, C15) | 65 - 70 |
| -OCH₃ (C9) | 55 - 60 |
| -CH₂- (C12, C13, C14) | 20 - 30 |
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Interpretation of Predicted IR Spectrum
-
N-H Stretch (3300-3500 cm⁻¹): As a primary amine, two distinct, sharp to medium bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[10].
-
C-H Stretch (2850-3100 cm⁻¹): The spectrum will show absorptions for both aromatic (sp² C-H) and aliphatic (sp³ C-H) bonds. The aromatic C-H stretches typically appear at slightly higher wavenumbers (3000-3100 cm⁻¹) than the aliphatic C-H stretches (2850-3000 cm⁻¹)[11][12].
-
Aromatic C=C Stretch (1450-1600 cm⁻¹): Several bands of variable intensity are expected in this region due to the stretching vibrations within the two aromatic rings[13][14].
-
N-H Bend (1550-1650 cm⁻¹): A strong scissoring vibration for the primary amine is expected in this region.
-
C-O Stretch (1000-1300 cm⁻¹): This region will be complex due to the presence of two different types of ether linkages. Aryl alkyl ethers typically show two strong bands. We can therefore predict strong absorptions around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch)[15][16][17].
-
C-N Stretch (1250-1350 cm⁻¹): Aromatic amines show a C-N stretching band in this region.
-
Out-of-Plane (OOP) Bending (690-900 cm⁻¹): The substitution patterns on the aromatic rings will give rise to strong bands in this region. For the 1,2,4-trisubstituted aniline ring, a strong band is expected around 800-880 cm⁻¹. The monosubstituted phenoxy ring will show two strong bands, one between 730-770 cm⁻¹ and another between 690-710 cm⁻¹[13][18].
Summary of Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| N-H Bend | 1550 - 1650 | Strong |
| Aryl-O-C Stretch (asymmetric) | ~1250 | Strong |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
| Alkyl-O-C Stretch (symmetric) | ~1040 | Strong |
| C-H Out-of-Plane Bend | 690 - 900 | Strong |
Experimental Protocols and Best Practices
To obtain high-quality spectroscopic data that can be confidently compared with these predictions, adherence to rigorous experimental protocols is essential.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial[19][20]. Note that chemical shifts can be solvent-dependent, so consistency is key[21][22].
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter[23][24][25].
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary for ¹³C due to its lower natural abundance and sensitivity[26].
-
(Optional but recommended) Perform a D₂O exchange experiment to confirm the -NH₂ signal. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum.
-
(Optional but recommended) Acquire 2D NMR spectra, such as COSY and HSQC, to confirm proton-proton and proton-carbon correlations.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID)[27].
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
IR Spectroscopy Protocol (ATR Method)
-
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Caption: General workflow for spectroscopic analysis.
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